molecular formula C6H9ClN2O2 B2791299 3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole CAS No. 1092285-18-1

3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole

Cat. No.: B2791299
CAS No.: 1092285-18-1
M. Wt: 176.6
InChI Key: HPEXPESLLSLKMN-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of chloromethyl ethyl ether with hydrazine hydrate to form an intermediate, which is then cyclized with ethyl chloroformate to yield the desired oxadiazole compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, are crucial for large-scale synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxadiazole compounds.

    Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by nucleophiles like amines, thiols, or alkoxides, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides; solvents like ethanol, methanol, or dichloromethane.

Major Products Formed

    Oxidation: Oxadiazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced oxadiazole compounds with hydrogenated substituents.

    Substitution: New oxadiazole derivatives with substituted functional groups.

Scientific Research Applications

3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and for developing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of vital cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1,2,4-oxadiazole: Lacks the ethoxymethyl group, resulting in different chemical properties and reactivity.

    5-(Ethoxymethyl)-1,2,4-oxadiazole:

    3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole: Contains a methyl group instead of an ethoxymethyl group, leading to variations in chemical behavior.

Uniqueness

3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole is unique due to the presence of both chloromethyl and ethoxymethyl groups, which impart distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and the development of novel compounds with tailored properties for specific applications.

Properties

IUPAC Name

3-(chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2/c1-2-10-4-6-8-5(3-7)9-11-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEXPESLLSLKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC(=NO1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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